molecular formula C17H18FN3O3 B2366654 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034476-98-5

2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2366654
CAS No.: 2034476-98-5
M. Wt: 331.347
InChI Key: JRGXBJOVFYRACU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of fluorophenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.

    Pyrrolidine Derivative Formation: The next step involves the synthesis of the pyrrolidine derivative by reacting a pyrrolidine with a halogenated pyridazine under nucleophilic substitution conditions.

    Coupling Reaction: Finally, the fluorophenoxy intermediate is coupled with the pyrrolidine derivative under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
  • 2-(2-Bromophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-6-7-16(20-19-12)24-13-8-9-21(10-13)17(22)11-23-15-5-3-2-4-14(15)18/h2-7,13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGXBJOVFYRACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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